6-Nitro-2-phenylquinazoline

Description

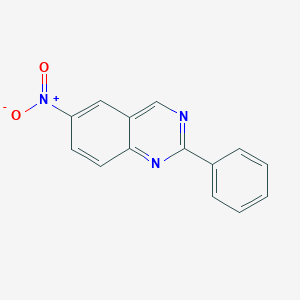

6-Nitro-2-phenylquinazoline is a nitro-substituted quinazoline derivative characterized by a phenyl group at the 2-position and a nitro group at the 6-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The nitro group (-NO₂) at position 6 introduces strong electron-withdrawing effects, which can influence the compound’s reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula |

C14H9N3O2 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

6-nitro-2-phenylquinazoline |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)12-6-7-13-11(8-12)9-15-14(16-13)10-4-2-1-3-5-10/h1-9H |

InChI Key |

NNEWDQGZDVTHIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with appropriate reagents to introduce the phenyl and nitro groups. One common method involves the cyclization of 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst, followed by nitration to introduce the nitro group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-2-phenylquinazoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as halogens, nitrating agents.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed:

Reduction: 2-Phenyl-6-aminoquinazoline.

Substitution: Various substituted quinazolines.

Cyclization: Fused quinazoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-Nitro-2-phenylquinazoline involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Nitroquinazoline Derivatives

Key Examples:

- 6-Nitro-7-chloro-4-hydroxyquinazoline (CAS 53449-14-2) Structural Features: A nitro group at position 6, chloro substituent at position 7, and hydroxyl group at position 3. This compound is explored in medicinal chemistry for kinase inhibition .

- N-Methyl-2,3-dihydroquinazolin-4-one Derivatives Structural Features: A saturated dihydroquinazolinone core with a nitro group at position 4. Properties: Reduced aromaticity compared to 6-Nitro-2-phenylquinazoline, leading to differences in π-π stacking interactions with biological targets. Such derivatives show antifungal and antineoplastic activities .

Comparative Data Table:

Nitro-Substituted Heterocycles with Industrial Relevance

Key Examples:

- 6-Nitro-2-benzoxazolinone Structural Features: A benzoxazole ring with a nitro group at position 5. Properties: The oxazolinone ring introduces hydrogen-bonding capacity, differing from quinazoline’s planar structure. Used in agrochemicals and corrosion inhibitors .

- 6-Nitro-3,4-dihydro-1H-quinolin-2-one Structural Features: Partially saturated quinoline core with a nitro group. Properties: Increased solubility in organic solvents due to reduced aromaticity; explored in dye synthesis .

Functional Comparison:

- Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity at the quinazoline core, facilitating nucleophilic substitution reactions. This property is less pronounced in benzoxazolinones due to their fused oxygen heteroatom .

- Biological Activity: Quinazoline derivatives generally exhibit stronger binding to enzyme active sites (e.g., tyrosine kinases) compared to benzoxazolinones, which are more commonly utilized in material science .

Q & A

Q. What are the standard synthetic routes for 6-Nitro-2-phenylquinazoline, and how can intermediates be characterized?

A typical synthesis involves hydrolyzing 1H-Indole-2,3-dione in an alkaline medium, followed by acidification to yield (2-Amino-phenyl)-oxo-acetic acid. This intermediate is then condensed with ammonium acetate and 3-nitrobenzaldehyde to form the quinazoline core. Key characterization techniques include FT-IR for functional group analysis, H/C NMR for structural elucidation, and mass spectrometry for molecular weight confirmation .

Q. How should researchers validate the structural integrity of this compound derivatives?

Q. What strategies optimize the synthesis of this compound under energy-efficient conditions?

Microwave-assisted synthesis reduces reaction times and improves yields. For example, irradiating precursors at controlled power (e.g., 150 W) and temperature (80–100°C) accelerates cyclocondensation. Monitor progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF/EtOH mixtures) to enhance solubility .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies in NMR or mass spectra may arise from impurities or tautomerism. Mitigation steps:

Q. What methodologies are employed to study the photophysical properties of this compound derivatives?

Conduct solid-state and solution-phase UV-Vis/PLE spectroscopy to evaluate absorption/emission profiles. Pair with cyclic voltammetry to determine HOMO-LUMO gaps and correlate with optoelectronic behavior. For fluorophores, measure quantum yields using integrating spheres and reference standards (e.g., quinine sulfate) .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Perform docking studies (AutoDock, Schrödinger Suite) to predict binding affinities toward target proteins (e.g., kinases). Use QSAR models to link substituent effects (e.g., nitro group position) with biological activity. Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

Q. What protocols assess the biological activity of this compound in disease models?

- In vitro: Screen for antimicrobial activity via broth microdilution (MIC/MBC assays) or anticancer potential using MTT/WST-1 assays on cancer cell lines.

- In vivo: Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models. Include positive controls (e.g., cisplatin for cytotoxicity) and statistical validation (ANOVA, p < 0.05) .

Methodological Notes

- Contradiction Management: Document all synthetic and analytical deviations rigorously. Use peer-reviewed literature to contextualize anomalies (e.g., solvent effects on NMR shifts) .

- Data Reproducibility: Share raw spectral data (e.g., NMR FID files) and crystallographic CCDC codes for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.